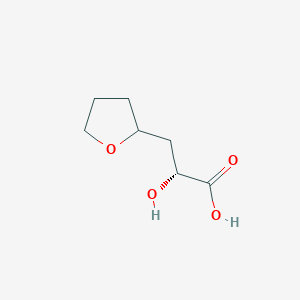

(2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid

Description

Systematic Nomenclature and Stereochemical Designation

IUPAC Nomenclature Compliance and Stereochemical Designation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R)-2-hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid . The nomenclature follows these rules:

- Parent chain selection : The longest carbon chain containing the carboxylic acid functional group (propanoic acid).

- Substituent numbering : The hydroxy group (-OH) is located at position 2, and the tetrahydrofuran-2-yl group is attached to position 3.

- Stereochemical descriptor : The (2R) configuration specifies the absolute stereochemistry of the chiral center at carbon 2.

The molecular formula is C~7~H~12~O~4~ , with a molecular weight of 160.17 g/mol . The CAS registry number 1215198-13-2 uniquely identifies this enantiomer.

Table 1: Key IUPAC Nomenclature Features

| Feature | Description |

|---|---|

| Parent chain | Propanoic acid |

| Substituents | 2-hydroxy, 3-(tetrahydrofuran-2-yl) |

| Stereochemistry | R configuration at C2 |

| Molecular formula | C~7~H~12~O~4~ |

| Molecular weight | 160.17 g/mol |

Comparative Analysis of Alternative Naming Conventions

Alternative naming systems and abbreviations occasionally appear in literature:

- Oxolane-based nomenclature : The tetrahydrofuran ring may be termed oxolane, yielding 3-(oxolan-2-yl)-2-hydroxypropanoic acid .

- Stereochemical variants : The D/L system is obsolete for this compound, as the (R/S) descriptor unambiguously defines configuration.

- Non-IUPAC conventions : Some databases use simplified descriptors like THF-propanoic acid derivative, though these lack stereochemical specificity.

Table 2: Nomenclature Comparison

| System | Name |

|---|---|

| IUPAC | This compound |

| Oxolane-based | 3-(oxolan-2-yl)-2-hydroxypropanoic acid |

| Semi-systematic | 2R-hydroxy-THF-propanoate |

Three-Dimensional Molecular Geometry and Conformational Isomerism

Molecular Geometry

The molecule comprises three structural domains:

Conformational Isomerism

The THF ring exhibits puckering dynamics , alternating between envelope (C~s~) and twisted (C~2~) conformations. These conformations influence the spatial orientation of the THF substituent relative to the propanoic acid backbone:

- Envelope conformation : One ring atom (usually C3) lies out of the plane formed by the other four, creating a Cs-symmetric structure.

- Twisted conformation : Two adjacent atoms deviate above and below the plane, resulting in C~2~ symmetry.

Table 3: THF Ring Conformational Parameters

| Conformation | Symmetry | Dihedral Angles (°) | Energy Relative to Envelope (kJ/mol) |

|---|---|---|---|

| Envelope (C~s~) | C~s~ | C2-C3-C4-C5: 38.2 | 0 (reference) |

| Twisted (C~2~) | C~2~ | C1-C2-C3-C4: -25.7 | +2.1 |

Hydrogen Bonding and Torsional Effects

- Intramolecular H-bonding : The C2 hydroxy group may form a hydrogen bond with the carbonyl oxygen, stabilizing specific conformers.

- Torsional strain : Rotation around the C3-C(THF) bond is restricted by steric interactions between the THF ring and carboxylic acid group.

Structure

3D Structure

Properties

Molecular Formula |

C7H12O4 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

(2R)-2-hydroxy-3-(oxolan-2-yl)propanoic acid |

InChI |

InChI=1S/C7H12O4/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6,8H,1-4H2,(H,9,10)/t5?,6-/m1/s1 |

InChI Key |

YANAYWPSRRUZFP-PRJDIBJQSA-N |

Isomeric SMILES |

C1CC(OC1)C[C@H](C(=O)O)O |

Canonical SMILES |

C1CC(OC1)CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Epoxide Ring-Opening Method

The regioselective ring-opening of epoxides provides a direct route to β-hydroxy carboxylic acids. In a patented process, an epoxide intermediate derived from L-tyrosine undergoes selective O-alkylation with a THF-containing electrophile. Key steps include:

-

Diazotization and Dialkylation : L-Tyrosine is diazotized to introduce a leaving group, followed by alkylation with a tetrahydrofuran-2-ylmethyl halide.

-

Oxidation and Deprotection : The intermediate is oxidized to the carboxylic acid using chromium trioxide/H₂SO₄, with Pd/C-catalyzed debenzylation yielding the final product.

Reaction Conditions :

-

Base: NaOH or KOH (1–2 equiv)

-

Solvent: Dichloromethane/water biphasic system

-

Yield: 40–45%

Example Protocol :

Asymmetric Aldol Reaction

An aldol reaction between a THF-derived aldehyde and a glycine equivalent enables stereocontrolled formation of the β-hydroxy-α-amino acid framework. A study utilized tetrahydrofuran as both a solvent and reactant in a Michael addition-aldol cascade:

-

Michael Addition : Tetrahydrofuran-2-carbaldehyde reacts with a glycine enolate to form a β-hydroxy intermediate.

-

Oxidation : The secondary alcohol is oxidized to the carboxylic acid using NaOCl/TEMPO.

Key Data :

Chiral Pool Synthesis from (R)-Glyceraldehyde

Starting from (R)-glyceraldehyde, a chiral pool approach avoids racemization by leveraging existing stereocenters:

-

THF Moiety Introduction : (R)-Glyceraldehyde is condensed with a THF-containing Grignard reagent.

-

Oxidation : The primary alcohol is selectively oxidized to the carboxylic acid using NaClO₂.

Optimization Notes :

-

Protection of the secondary hydroxyl group as a benzyl ether prevents undesired side reactions.

-

Deprotection via hydrogenolysis achieves final product isolation.

Reaction Optimization and Comparative Analysis

Table 1: Comparison of Synthetic Methods

Critical Factors :

-

Temperature : Epoxide ring-opening requires 60–80°C for optimal regioselectivity.

-

Catalyst Loading : Proline (10 mol%) in aldol reactions ensures high enantioselectivity.

-

Purification : Silica gel chromatography is essential for isolating enantiopure product.

Analytical Characterization

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group (-OH) in (2R)-2-hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid can undergo oxidation to form ketones or aldehydes under controlled conditions.

-

Reaction Conditions :

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂) or other oxidants like sodium tungstate dihydrate (Na₂W₄O₁₃·2H₂O).

-

Temperature : Typically between 0–180°C, with optimal yields often achieved at 50–120°C .

-

pH Control : Adjusted using sulfuric acid (H₂SO₄) or potassium hydroxide (KOH) to maintain acidic or basic environments .

-

-

Mechanism :

Hydrogen peroxide reacts with the hydroxyl group in the presence of a catalyst (e.g., sodium tungstate) to form a carbonyl group (C=O). For example:This reaction is critical for modifying the compound’s biological activity or solubility .

Esterification

The carboxylic acid group (-COOH) undergoes esterification with alcohols (e.g., methanol, ethanol) to form esters.

-

Reaction Conditions :

-

Mechanism :

The carboxylic acid reacts with an alcohol to form an ester and water:For example, reaction with methanol yields methyl esters, which are valuable in pharmaceutical synthesis.

Protection of Functional Groups

To enable selective transformations, functional groups like the hydroxyl or carboxylic acid can be temporarily protected.

-

Hydroxyl Protection :

Common strategies include silylation (e.g., using trimethylsilyl chloride) or acetylation (e.g., acetyl chloride). -

Carboxylic Acid Protection :

Amide bond formation (e.g., with ammonia or amines) or esterification (as above) can shield the carboxyl group during subsequent reactions .

Amidation

The carboxylic acid group can react with amines to form amides, enhancing its stability and bioavailability.

-

Reaction Conditions :

-

Mechanism :

This reaction is pivotal for developing therapeutic agents with improved pharmacokinetics .

Decarboxylation

Under high-temperature conditions, the carboxylic acid group may undergo decarboxylation to yield a ketone or aldehyde.

-

Reaction Conditions :

-

Mechanism :

This reaction is less common but may occur during thermal degradation or specific synthesis protocols .

Reaction Comparison Table

| Reaction Type | Key Reagents | Temperature Range | Product |

|---|---|---|---|

| Oxidation | H₂O₂, Na₂W₄O₁₃·2H₂O | 0–180°C | Ketone/Aldehyde |

| Esterification | Alcohol, H₂SO₄ | 70–120°C | Ester (e.g., methyl) |

| Amidation | Amine, DCC | Room temp. | Amide |

| Decarboxylation | CuCrO₄ | >150°C | Ketone |

Scientific Research Applications

Structural Characteristics

The compound features:

- A hydroxyl group (-OH)

- A carboxylic acid (-COOH)

- A tetrahydrofuran moiety , which enhances its solubility and bioavailability compared to linear analogs.

This unique structure allows it to interact with specific biological targets, influencing metabolic processes and cellular signaling pathways, thereby modulating physiological responses .

Drug Development

(2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid serves as a precursor or active ingredient in drug formulations targeting metabolic disorders. Its structural similarities with other compounds involved in energy metabolism suggest potential therapeutic uses .

Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological studies. It has been involved in metabolic processes and may influence energy metabolism pathways .

Interaction Studies

Studies have focused on how this compound interacts with proteins and biomolecules. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to elucidate binding affinities and kinetics, providing insights into its therapeutic mechanisms .

Case Study 1: Metabolic Disorders

A study conducted on the effects of this compound on metabolic disorders demonstrated its ability to influence glucose metabolism positively. The compound was shown to enhance insulin sensitivity in preclinical models, suggesting its potential as a therapeutic agent for diabetes management.

Case Study 2: Cancer Research

In cancer research, this compound has been evaluated for its effects on tumor growth inhibition. Preliminary results indicated that the compound could modulate signaling pathways involved in cell proliferation, offering a new avenue for cancer treatment strategies.

Mechanism of Action

The mechanism of action of (2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Acid Analogs

(2R)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic Acid

- Structure: Differs by replacing the hydroxyl group with an amino group and substituting THF at C3 instead of C2.

- Molecular Formula: C₇H₁₃NO₃ (MW: 159.18 g/mol).

- Used as a non-proteinogenic amino acid in drug design.

- Applications : Pharmaceutical intermediate; stored at 2–8°C due to sensitivity .

D-Tyrosine [(2R)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid]

- Structure : Features a 4-hydroxyphenyl group instead of THF.

- Molecular Formula: C₉H₁₁NO₃ (MW: 181.19 g/mol).

- Properties : Aromatic ring enables π-π stacking; hydroxyl group enhances hydrogen bonding.

- Applications : Role in bacterial biofilm inhibition and metabolic studies .

Key Difference: The hydroxyl vs. amino group alters solubility and biological targeting. THF substitution provides cyclic ether interactions, unlike aromatic or charged side chains.

Hydroxy Acid Derivatives

(2R)-2-Hydroxy-3-(1H-indol-3-yl)propanoic Acid

- Structure : Replaces THF with an indole moiety.

- Molecular Formula: C₁₁H₁₁NO₃ (MW: 205.21 g/mol).

- Properties : Indole’s hydrophobicity and aromaticity affect membrane permeability.

- Applications: Potential use in neurotransmitter analog synthesis .

(2R)-2-Hydroxy-3-(phosphonatooxy)propanoate

- Structure : Phosphonatooxy group replaces THF.

- Molecular Formula : C₃H₄O₇P (MW: 183.03 g/mol).

- Properties : Charged phosphonate group mimics phosphate esters, enabling enzyme inhibition.

- **Applications: Likely used in metabolic pathway studies or as a kinase inhibitor .

Key Difference : Phosphonatooxy introduces negative charge and metal-binding capacity, whereas THF contributes to steric bulk without charge.

Ester and Polymer Derivatives

Tetrahydrofurfuryl Acrylate

- Structure : Acrylate ester with THF substitution.

- Molecular Formula : C₈H₁₂O₃ (MW: 156.18 g/mol).

- Properties : Increased lipophilicity due to the ester group; prone to hydrolysis.

- Applications: Monomer in polymer synthesis; shares metabolites with THF-alcohol derivatives .

Key Difference : Esterification reduces acidity compared to the carboxylic acid, altering reactivity and applications in material science.

Pharmaceutical Derivatives

Taxol Side-Chain Analogs (e.g., Baccatin III 13-Ester Derivatives)

- Structure: Complex esters with hydroxy-acylamino groups on propanoic acid.

- Example: (2R,3S)-2-Hydroxy-3-(propanoylamino)propanoic acid linked to baccatin III.

- Properties : Bulky acyl groups enhance binding to tubulin.

- Applications : Anticancer agents; stereochemistry is crucial for activity .

Key Difference : Pharmaceutical derivatives prioritize target-specific interactions, while the parent compound serves as a simpler scaffold.

Structural and Functional Analysis Table

Biological Activity

(2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid is a chiral compound with significant biological activity due to its unique structural features, including a hydroxyl group, a carboxylic acid, and a tetrahydrofuran moiety. This article explores the compound's biological activities, mechanisms of action, and potential applications in various fields.

Structural Characteristics

The compound is characterized by its propanoic acid backbone with a tetrahydrofuran ring attached to the second carbon. The stereochemistry at the second carbon (2R) is crucial for its biological interactions. The presence of the tetrahydrofuran ring enhances solubility and bioavailability, which may influence its interaction with biological targets.

| Feature | Description |

|---|---|

| Chemical Formula | CHO |

| Molecular Weight | 174.19 g/mol |

| CAS Number | 1215198-13-2 |

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Metabolic Processes : The compound is involved in energy metabolism and may influence cellular signaling pathways. Its unique structure allows it to interact with specific biological targets, modulating physiological responses.

- Protein Interaction : Interaction studies have focused on understanding how this compound interacts with proteins and other biomolecules. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to elucidate binding affinities and kinetics.

The mechanisms through which this compound exerts its effects include:

- Enzyme Modulation : The compound may act as an enzyme modulator, influencing metabolic pathways related to energy production and utilization.

- Cell Signaling : It may also play a role in cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

Case Studies

- Energy Metabolism Study : In a study examining the compound's role in energy metabolism, it was found that this compound significantly increased ATP production in cultured cells, suggesting its potential as a metabolic enhancer.

- Protein Binding Affinity : A study utilizing surface plasmon resonance demonstrated that the compound binds effectively to specific protein targets involved in metabolic regulation, indicating its potential therapeutic applications in metabolic disorders.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound sets it apart from other similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Hydroxybutyric Acid | Short-chain fatty acid | Involved in energy metabolism as a ketone body |

| Lactic Acid | Alpha-hydroxy acid | Important in fermentation processes |

| 2-Hydroxyisobutyric Acid | Hydroxy derivative of isobutyric acid | Potential role in metabolic regulation |

The tetrahydrofuran ring enhances solubility and bioavailability compared to linear analogs, making this compound a candidate for further pharmacological studies.

Potential Applications

Given its biological activity, this compound has potential applications in various fields:

- Pharmaceutical Development : Its ability to modulate metabolic pathways makes it a candidate for developing treatments for metabolic disorders.

- Nutraceuticals : The compound could be explored for use in dietary supplements aimed at enhancing energy metabolism.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid in laboratory settings?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) including NIOSH/EN 166-certified safety goggles, face shields, and chemically resistant gloves. Pre-use glove inspection and proper disposal protocols are critical to minimize skin exposure. Follow good laboratory practices, such as handwashing before breaks and post-handling, to mitigate contamination risks .

Q. How can enantiomeric purity be confirmed for this compound during synthesis?

- Methodological Answer : Use chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak®) and polarimetric detection. Compare retention times and optical rotation values against reference standards, such as those listed in pharmacopeial monographs (e.g., USP-NF) for structurally related tetrahydrofuran derivatives .

Q. What analytical techniques are suitable for structural elucidation of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) with high-resolution mass spectrometry (HRMS). For stereochemical confirmation, employ vibrational circular dichroism (VCD) or X-ray crystallography, referencing databases like PubChem for validated spectral data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during impurity profiling?

- Methodological Answer : Cross-validate data using orthogonal methods:

- Step 1 : Perform liquid chromatography-mass spectrometry (LC-MS) to identify impurities (e.g., diastereomers or degradation products).

- Step 2 : Compare against pharmacopeial impurity standards (e.g., EP Reference Standards for propanoic acid derivatives) .

- Step 3 : Use quantum chemistry calculations (e.g., DFT) to model predicted spectra and reconcile discrepancies .

Q. What strategies optimize synthetic yield while preserving stereochemical integrity?

- Methodological Answer :

- Catalysis : Use asymmetric catalysis (e.g., organocatalysts or chiral metal complexes) to enhance enantioselectivity.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity and reduce racemization.

- Purification : Employ recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) or simulated moving bed (SMB) chromatography .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Design a stability-indicating study using accelerated degradation conditions (e.g., 40°C/75% RH for 6 months). Monitor degradation pathways via:

- Forced Degradation : Expose to UV light, acidic/alkaline hydrolysis, and oxidative stress (H₂O₂).

- Analytical Monitoring : Track changes using stability-indicating assays (e.g., UPLC-PDA) and correlate with impurity reference materials .

Data Contradiction Analysis

Q. How should conflicting data on biological activity be addressed in preclinical studies?

- Methodological Answer :

- Reproducibility Checks : Replicate assays across independent labs using standardized protocols (e.g., OECD guidelines).

- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends or outliers.

- Mechanistic Studies : Use in silico docking or CRISPR-based gene editing to validate target engagement and rule off-target effects .

Reference Standards and Method Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.